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Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Vinyl-1,3-dioxolan-2-one, a key building block in organic synthesis and polymer chemistry.

The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

properties, offering a valuable resource for compound identification, purity assessment, and

structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Vinyl-1,3-dioxolan-2-
one are presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Vinyl-1,3-dioxolan-2-one exhibits characteristic signals

corresponding to the vinyl and dioxolanone protons. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-a 5.98 - 5.88 m

H-b 5.49 dd 17.3, 1.3

H-c 5.31 dd 10.6, 1.3

H-d 5.23 m

H-e 4.58 dd 8.8, 7.5

H-f 4.13 dd 8.8, 6.0

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts for each carbon atom of 4-Vinyl-1,3-dioxolan-2-one are summarized below.

Carbon Assignment Chemical Shift (δ, ppm)

C=O 154.8

-CH= 132.1

=CH₂ 120.3

-O-CH- 77.5

-O-CH₂- 69.8

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4-Vinyl-1,3-dioxolan-2-one
shows characteristic absorption bands for the carbonate and vinyl functionalities.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~1820 C=O stretch Carbonate

~1645 C=C stretch Alkene

~1170 C-O stretch Ester

~990, ~930 =C-H bend (out-of-plane) Alkene

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. While specific instrument parameters may vary, the following provides a general

overview of the methodologies employed.

NMR Spectroscopy
A sample of 4-Vinyl-1,3-dioxolan-2-one was dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded

on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H

and 101 MHz for ¹³C. Data processing involved Fourier transformation of the free induction

decay (FID) signal, followed by phase and baseline correction.

Infrared Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat

sample of liquid 4-Vinyl-1,3-dioxolan-2-one was placed between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in

a suitable solvent (e.g., chloroform) was cast onto a salt plate and the solvent was evaporated.

The spectrum was recorded by passing a beam of infrared radiation through the sample and

measuring the absorption at different wavenumbers.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the

spectroscopic data of an organic compound like 4-Vinyl-1,3-dioxolan-2-one.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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